7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS No.: 153122-66-8
Cat. No.: VC8410449
Molecular Formula: C8H5FINO2
Molecular Weight: 293.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153122-66-8 |
|---|---|
| Molecular Formula | C8H5FINO2 |
| Molecular Weight | 293.03 g/mol |
| IUPAC Name | 7-fluoro-6-iodo-4H-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C8H5FINO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12) |
| Standard InChI Key | NOROHZUUWZNZGX-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=CC(=C(C=C2O1)F)I |
| Canonical SMILES | C1C(=O)NC2=CC(=C(C=C2O1)F)I |
Introduction
Structural Identification and Nomenclature
The compound’s systematic name, 7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one, reflects its bicyclic structure:
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A benzoxazinone core (a benzene ring fused to a 1,4-oxazin-3-one moiety).
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Fluoro and iodo substituents at positions 7 and 6, respectively.
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A ketone group at position 3 and a partially saturated oxazine ring (Figure 1).
The International Union of Pure and Applied Chemistry (IUPAC) name ensures unambiguous identification, distinguishing it from analogues like 6-bromo-7-fluoro-2H-benzo[b] oxazin-3(4H)-one or 6-iodo-4H-3,1-benzoxazin-4-one .
Synthetic Routes and Optimization
Halogenation Strategies
Purification and Characterization
The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data include:
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¹H NMR: Aromatic protons appear as doublets (δ 7.0–7.3 ppm), with the oxazine methylene group at δ 4.6 ppm .
Physicochemical Properties
Table 2: Physical and Chemical Properties
The compound exhibits moderate lipophilicity (logP = 2.1), favoring cellular uptake. Its solubility in polar aprotic solvents facilitates reactions under homogeneous conditions .
Chemical Reactivity and Derivative Synthesis
Nucleophilic Ring-Opening Reactions
The electron-deficient benzoxazinone core undergoes ring-opening with nitrogen nucleophiles:
Reaction with Amines
Treatment with aliphatic amines (e.g., ethylamine) in ethanol yields quinazolinone derivatives via cyclocondensation . For example:
Hydrazinolysis
Hydrazine hydrate in refluxing ethanol produces 3-aminoquinazolinones, intermediates for heterocyclic scaffolds .
Table 3: Representative Derivatives
| Nucleophile | Product | Yield | Application |
|---|---|---|---|
| Hydrazine hydrate | 3-Amino-6-iodo-7-fluoroquinazolin-4-one | 62% | Antimicrobial agents |
| Benzylamine | 3-Benzyl-6-iodo-7-fluoroquinazolin-4-one | 70% | Kinase inhibitors |
Cross-Coupling Reactions
The iodine substituent enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for biaryl synthesis. For instance, reaction with phenylboronic acid yields 6-aryl-7-fluoroquinazolinones .
Pharmaceutical and Biological Applications
Antimicrobial Activity
Quinazolinone derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . The iodine atom enhances membrane penetration, while the fluorine reduces metabolic degradation .
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